
2-(Difluoromethyl)-6-fluoropyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-6-fluoropyridine-3-carboxylic acid is a fluorinated organic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of both difluoromethyl and fluoropyridine groups in its structure makes it a valuable compound for synthetic chemistry, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-6-fluoropyridine-3-carboxylic acid typically involves the introduction of difluoromethyl and fluoropyridine groups onto a pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluoromethylation reagents such as ClCF₂H. This reaction can be catalyzed by transition metals like copper or palladium under specific conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of fluoroform (CHF₃) as a difluoromethylation reagent in continuous flow reactors has been reported to be efficient and scalable .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)-6-fluoropyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Halogen substitution reactions are common, where the fluorine atoms can be replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions include difluoromethylated pyridine derivatives, alcohols, and substituted pyridines .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-6-fluoropyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic the properties of other functional groups.
Medicine: Research is ongoing into its use as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-6-fluoropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trifluoromethyl)-6-fluoropyridine-3-carboxylic acid
- 2-(Difluoromethyl)-4-fluoropyridine-3-carboxylic acid
- 2-(Difluoromethyl)-6-chloropyridine-3-carboxylic acid
Uniqueness
2-(Difluoromethyl)-6-fluoropyridine-3-carboxylic acid is unique due to the specific positioning of the difluoromethyl and fluorine groups on the pyridine ring. This configuration imparts distinct electronic and steric properties, making it particularly useful in applications where precise molecular interactions are required .
Propiedades
Fórmula molecular |
C7H4F3NO2 |
|---|---|
Peso molecular |
191.11 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-6-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4F3NO2/c8-4-2-1-3(7(12)13)5(11-4)6(9)10/h1-2,6H,(H,12,13) |
Clave InChI |
FIXDPTABBQULIA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1C(=O)O)C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


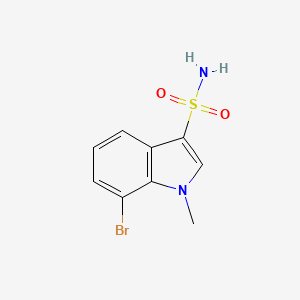
aminehydrochloride](/img/structure/B13567618.png)
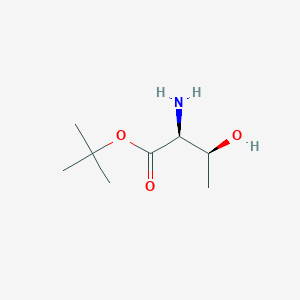
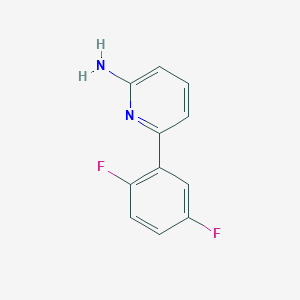





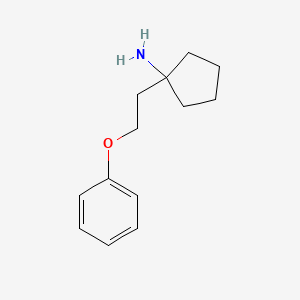
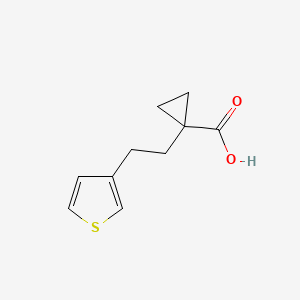
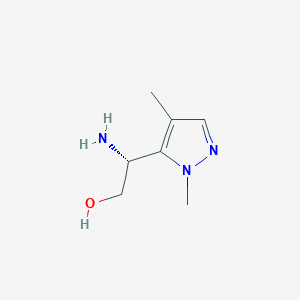
![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13567675.png)

